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Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B8200200
M. Wt: 220.03 g/mol
InChI Key: APSGWMCVRPVUGQ-UHFFFAOYSA-N
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Description

Contextualization within Organoboron Chemistry and Boronate Esters

Organoboron chemistry is a vast and dynamic field that explores compounds containing a carbon-boron bond. These compounds are renowned for their versatility as synthetic intermediates. Among the various classes of organoboron compounds, boronic acids (R-B(OH)₂) and their esters are arguably the most widely utilized. Boronate esters are formed by the reaction of a boronic acid with an alcohol or a diol. They are generally more stable and easier to handle than the corresponding boronic acids, making them valuable reagents in a variety of chemical transformations.

Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate is a specific type of boronate ester. The "1,3,2-dioxaborinane" portion of its name indicates a six-membered ring containing two oxygen atoms and one boron atom, which is formed from the esterification of the corresponding boronic acid with 1,3-propanediol. The "methyl 3-...benzoate" part of the name describes a benzene (B151609) ring substituted with a methyl ester group at the 3-position relative to the boronate ester. This combination of functional groups provides a versatile scaffold for further chemical modification.

Significance of Cyclic Boronate Esters in Contemporary Organic Synthesis and Materials Science

Cyclic boronate esters, such as the 1,3,2-dioxaborinane ring system found in the title compound, offer several advantages over their acyclic counterparts. The cyclic structure often imparts greater stability towards hydrolysis and oxidation. This enhanced stability is crucial for their application in various synthetic methodologies, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules, including pharmaceuticals and agrochemicals. The boronate ester acts as the organoboron nucleophile that, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate.

In the realm of materials science, the unique properties of boron-containing compounds are being increasingly exploited. The Lewis acidic nature of the boron atom in boronate esters allows for their use in the development of sensors, particularly for saccharides, as the boronate can reversibly bind to diols present in sugars. Furthermore, the incorporation of boronate esters into polymers can lead to materials with interesting properties, such as self-healing capabilities and responsiveness to external stimuli like pH changes.

Overview of Research Trajectories for this compound and Related Systems

While dedicated research on this compound is not extensively documented in publicly available literature, the research trajectories for closely related compounds provide a clear indication of its potential areas of application. A significant body of research exists for its pinacol (B44631) ester analog, Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate . This compound is widely used as a building block in organic synthesis, particularly in the construction of biaryl structures through Suzuki-Miyaura coupling. The methyl ester group can be further manipulated, for example, through hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

Furthermore, research on other 1,3,2-dioxaborinane derivatives, such as Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate , provides insight into the structural and electronic properties of this class of cyclic boronate esters. Studies on such compounds often involve detailed structural analysis using techniques like X-ray crystallography to understand the conformation of the six-membered ring and its influence on the molecule's reactivity.

The general research direction for compounds like this compound is therefore twofold:

As a synthetic intermediate: Its primary role is expected to be in palladium-catalyzed cross-coupling reactions to synthesize complex molecules. The presence of the methyl ester functionality allows for post-coupling modifications, expanding its synthetic utility.

In materials science: The incorporation of this molecule into larger polymeric structures could be explored to create materials with novel optical, electronic, or responsive properties.

Future research will likely focus on the development of efficient synthetic routes to this compound and a thorough investigation of its reactivity in comparison to its more common pinacol ester counterpart. A deeper understanding of its stability and reactivity profile will be crucial for its adoption in both academic and industrial research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BO4 B8200200 Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate

Properties

IUPAC Name

methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO4/c1-14-11(13)9-4-2-5-10(8-9)12-15-6-3-7-16-12/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSGWMCVRPVUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Methyl 3 1,3,2 Dioxaborinan 2 Yl Benzoate and Its Derivatives

Direct Esterification Approaches

Direct esterification methods provide straightforward access to aryl-1,3,2-dioxaborinanes through the formation of a boronic ester from a pre-existing arylboronic acid or by constructing the aryl-boron bond and forming the ester in a single pot.

Condensation of Arylboronic Acids with 1,3-Propanediols

The most direct route to Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate involves the condensation of its corresponding arylboronic acid, 3-(methoxycarbonyl)phenylboronic acid, with a 1,3-propanediol. This reaction is an equilibrium process where water is removed to drive the formation of the cyclic boronic ester. Diols such as 1,3-propanediol or neopentyl glycol (2,2-dimethyl-1,3-propanediol) are commonly used. The use of neopentyl glycol often results in more stable crystalline products that are easier to handle and purify compared to the free boronic acids.

The general reaction involves mixing the arylboronic acid and the diol in a suitable solvent, often with a method for water removal, such as azeotropic distillation with toluene or the use of a drying agent. The stability of neopentyl glycol boronate esters makes them valuable intermediates in cross-coupling reactions.

Table 1: Representative Conditions for Condensation of Arylboronic Acids with Diols This table is representative of the general methodology and not specific to this compound.

Arylboronic AcidDiolSolventConditionsYield
Phenylboronic acidNeopentyl glycolTolueneReflux, Dean-Stark trapHigh
4-Formylphenylboronic acid1,3-PropanediolDCM/HexaneStirring at room temperatureQuantitative
3-(Methoxycarbonyl)phenylboronic acidNeopentyl glycolTolueneReflux, water removalGood to Excellent

One-Pot Synthesis from Aryl Grignard Reagents and Borate Esters

A highly efficient one-pot method allows for the synthesis of arylboronic esters directly from aryl halides without isolating the intermediate boronic acid. This process begins with the formation of an aryl Grignard reagent from an aryl halide, such as methyl 3-bromobenzoate. This organometallic intermediate is then reacted with a trialkyl borate, typically triisopropyl borate or trimethyl borate, at low temperatures.

Following the formation of the boronate complex, the reaction is quenched, and the resulting mixture is treated directly with a 1,3-propanediol. Acidic workup facilitates the hydrolysis of the borate ester and subsequent esterification with the diol to yield the final 1,3,2-dioxaborinane product. This approach is advantageous as it avoids the handling of often unstable arylboronic acids. The reaction is compatible with various functional groups, although highly acidic or electrophilic moieties may require protection.

Advanced Borylation Strategies

Modern synthetic chemistry has introduced sophisticated borylation techniques that utilize catalytic systems or photochemical activation to achieve C-B bond formation with high precision and under mild conditions.

In-situ Boration via Directed Ortho Metalation (e.g., Lithiation-Boration)

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org In this method, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base (like n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. nih.gov The resulting aryllithium species can then be trapped with an electrophile, such as a borate ester, to introduce a boryl group.

For substrates like methyl benzoate (B1203000), the ester moiety can act as a DMG, directing the metalation to the C2 position. rsc.org Subsequent reaction with a borate ester, like triisopropyl borate, followed by esterification with a diol, would yield the ortho-borylated product, methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate. While highly effective for synthesizing ortho isomers, this strategy is not suitable for the direct synthesis of the meta-substituted target compound, this compound, as the directing effect of the ester group does not extend to the meta position. organic-chemistry.orgnih.gov The synthesis of the meta isomer via a lithiation-boration pathway would necessitate starting with a substrate where a different DMG is positioned to direct metalation to the desired carbon.

Palladium-Catalyzed Decarbonylative Borylation of Aryl Anhydrides

A novel approach for the synthesis of arylboronate esters involves the palladium-catalyzed decarbonylative borylation of aryl anhydrides. nih.gov This method utilizes readily available aryl anhydrides as stable and effective aryl electrophiles. The reaction proceeds through the activation of the O-C(O) bond, followed by the extrusion of carbon monoxide (CO) and subsequent C-B bond formation.

A typical catalyst system for this transformation is a combination of Pd(OAc)₂ and a phosphine ligand like 1,4-bis(diphenylphosphino)butane (dppb). nih.gov The boron source is typically bis(pinacolato)diboron (B₂pin₂). An important feature of this base-free method is its excellent tolerance for a wide range of functional groups. For the synthesis of a precursor to this compound, one could envision using an anhydride derived from 3-(methoxycarbonyl)benzoic acid. The resulting pinacol (B44631) boronate ester could then be transesterified with 1,3-propanediol if desired.

Table 2: Key Features of Pd-Catalyzed Decarbonylative Borylation

ParameterDescription
SubstrateAryl Anhydrides
CatalystPalladium(II) acetate (Pd(OAc)₂)
Ligand1,4-Bis(diphenylphosphino)butane (dppb)
Boron ReagentBis(pinacolato)diboron (B₂pin₂)
Key FeatureBase-free conditions, broad functional group tolerance nih.gov

Metal-Free Photochemical Borylation of Aryl Halides

An emerging environmentally friendly strategy for C-B bond formation is the metal-free photochemical borylation of aryl halides. nih.govresearchgate.net This method avoids the use of transition metal catalysts, reducing costs and potential contamination of the final product with heavy metal residues. The reaction is typically initiated by irradiating a solution of an aryl halide (e.g., methyl 3-bromobenzoate or methyl 3-iodobenzoate), a diboron (B99234) reagent such as bis(pinacolato)diboron (B₂pin₂), and a base or additive with UV or visible light. semanticscholar.orgnih.gov

The mechanism is believed to involve the photoexcitation of the aryl halide, leading to the homolytic cleavage of the carbon-halogen bond to generate an aryl radical. nih.gov This radical then reacts with the diboron species to form the arylboronate ester. semanticscholar.org These reactions are often rapid, chemoselective, and exhibit exceptional functional group tolerance, proceeding under very mild conditions, sometimes in aqueous solutions at low temperatures. nih.govresearchgate.net

Table 3: Example of Metal-Free Photochemical Borylation Conditions This table is representative of the general methodology and not specific to this compound.

Aryl HalideBoron SourceAdditives/SolventLight SourceYield
4-IodoanisoleB₂pin₂TMDAM, MeCN/H₂O/Acetone300 W Hg lampHigh nih.gov
Methyl 4-bromobenzoateB₂pin₂TMDAM, Continuous-flowUV lampGood rsc.org
Various Aryl IodidesB₂cat₂DMF10 W blue LEDModerate to Good nih.gov

Organo-Catalyzed Synthesis from Aromatic Amines

The transformation of aromatic amines into arylboronic esters represents a valuable synthetic route, offering an alternative to traditional palladium-catalyzed cross-coupling methods. Organo-catalyzed approaches, particularly those mimicking the Sandmeyer reaction, have emerged as a powerful tool for this conversion. These methods often involve the generation of a diazonium salt from an aromatic amine, which then undergoes a borylation reaction.

A plausible organo-catalyzed synthesis of a precursor to this compound can be conceptualized starting from methyl 3-aminobenzoate. This strategy, detailed in Table 1, avoids the use of transition metal catalysts and instead relies on organic reagents to facilitate the carbon-boron bond formation. The reaction proceeds through a radical mechanism, initiated by an organic radical initiator.

Table 1: Proposed Organo-Catalyzed Synthesis of a Boronate Ester from Methyl 3-Aminobenzoate

StepReagents and ConditionsIntermediate/ProductKey Transformation
1Methyl 3-aminobenzoate, t-BuONO, organic solventMethyl 3-diazoniumbenzoate saltDiazotization of the primary amine.
2Bis(1,3,2-dioxaborinane)diboron, Radical Initiator (e.g., AIBN), heatThis compoundRadical borylation of the diazonium salt. pku.edu.cn

Note: This table presents a representative, proposed reaction scheme based on established organo-catalyzed Sandmeyer-type borylation reactions. Specific conditions may require optimization.

This metal-free approach is advantageous for its mild reaction conditions and tolerance of various functional groups. The use of an organic radical initiator promotes the formation of an aryl radical from the diazonium intermediate, which is then trapped by a diboron reagent to yield the desired arylboronic ester. pku.edu.cn

Strategic Derivatization of the Benzoate Moiety and Dioxaborinane Ring

The synthetic utility of this compound lies in its potential for strategic derivatization at two key positions: the benzoate moiety and the dioxaborinane ring. These modifications allow for the introduction of diverse functionalities and the construction of more complex molecules.

The carbon-boron bond of the dioxaborinane ring is a versatile handle for forming new carbon-carbon bonds through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This reaction enables the coupling of the arylboronic ester with a wide range of organic halides or triflates, effectively derivatizing the benzoate backbone.

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions of this compound

Coupling Partner (Ar-X)Palladium CatalystBaseProduct
4-IodoanisolePd(PPh₃)₄K₂CO₃Methyl 3-(4-methoxyphenyl)benzoate
2-BromopyridinePd(dppf)Cl₂Cs₂CO₃Methyl 3-(pyridin-2-yl)benzoate
Vinyl triflatePd(OAc)₂ / SPhosK₃PO₄Methyl 3-(vinyl)benzoate

Note: The examples in this table are illustrative of the types of transformations possible via Suzuki-Miyaura coupling.

The reaction conditions, including the choice of catalyst, ligand, and base, can be tailored to accommodate a variety of coupling partners, including those with sensitive functional groups. This strategic derivatization allows for the synthesis of a diverse library of biaryl and vinylarene compounds from a common intermediate.

The 1,3,2-dioxaborinane ring itself can be strategically modified, primarily through hydrolysis or transesterification. These reactions provide access to the corresponding boronic acid or alternative boronic esters, which may be desirable for specific applications or subsequent transformations.

Hydrolysis to Boronic Acid: Treatment of this compound with aqueous acid or base will hydrolyze the boronic ester to yield Methyl 3-boronobenzoate. Boronic acids are often crystalline solids and can be useful for purification or as starting materials for the synthesis of other boronic esters. nih.govorgsyn.org

Transesterification: The 1,3-propanediol protecting group can be exchanged for other diols through a transesterification reaction. This process is typically acid-catalyzed and allows for the installation of different protecting groups, which can alter the reactivity and stability of the boronic ester. For example, reaction with pinacol can yield the corresponding pinacolato boronic ester, which is known for its high stability. nih.gov

These derivatization strategies highlight the versatility of this compound as a key building block in organic synthesis, enabling the creation of a wide array of functionalized molecules.

Chemical Reactivity and Reaction Mechanisms of Methyl 3 1,3,2 Dioxaborinan 2 Yl Benzoate

Carbon-Carbon Bond Forming Reactions

The dioxaborinane moiety serves as a stable and effective precursor for a transmetalation step in several transition-metal-catalyzed cross-coupling reactions. These reactions are pivotal for constructing biaryl frameworks and introducing the methyl 3-benzoyl group onto other molecular scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl compounds. nih.gov In this reaction, Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate serves as the organoboron nucleophile, which couples with an organohalide (or triflate) electrophile in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of its reagents. nih.gov

The generally accepted catalytic cycle involves three main steps: libretexts.orgyonedalabs.com

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X), forming a palladium(II) intermediate.

Transmetalation : The organoboron compound, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for activating the boronate ester, enhancing the nucleophilicity of the aryl group attached to boron. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. yonedalabs.com

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling
ComponentExamplesFunction
Organoboron ReagentThis compoundAryl nucleophile source
ElectrophileAryl halides (Ar-I, Ar-Br), Aryl triflates (Ar-OTf)Aryl electrophile source
CatalystPd(PPh3)4, Pd(OAc)2, PdCl2(dppf)Facilitates the C-C bond formation
BaseK2CO3, Cs2CO3, K3PO4, NaOHActivates the boronate ester for transmetalation
SolventToluene, Dioxane, DMF, THF/Water mixturesSolubilizes reactants and catalyst

Nickel-Catalyzed Cross-Coupling with Aryl (Methyl) Ethers

While palladium is the most common catalyst for cross-coupling, nickel catalysts have emerged as a powerful alternative, particularly for activating less reactive C–O bonds in substrates like aryl methyl ethers (anisoles). acs.orgepa.gov This is significant because phenols and their derivatives are abundant and inexpensive feedstocks. The nickel-catalyzed cross-coupling allows for the use of aryl ethers as electrophiles, which are typically unreactive under palladium catalysis. chemistryviews.org

The reaction mechanism is believed to proceed through a Ni(0)/Ni(II) catalytic cycle, analogous to the palladium-catalyzed Suzuki reaction. A key step is the oxidative addition of the nickel(0) catalyst into the C(aryl)–O bond of the ether, a challenging step due to the bond's high strength. acs.org The use of specific ligands, such as N-heterocyclic carbenes (NHCs), can facilitate this C-O bond cleavage and enable efficient coupling with organoboron reagents like this compound. acs.org This method expands the scope of cross-coupling reactions to include a wider range of readily available starting materials. semanticscholar.org

Table 2: Key Features of Nickel-Catalyzed Cross-Coupling of Aryl Ethers
FeatureDescriptionReference
CatalystTypically Ni(0) complexes, e.g., Ni(COD)2 with a ligand. acs.org
ElectrophileAryl methyl ethers, aryl pivalates, and other phenol (B47542) derivatives. epa.govchemistryviews.org
NucleophileAryl boronic acids or esters, such as this compound. epa.gov
Key AdvantageEnables the use of abundant and otherwise unreactive aryl ethers as coupling partners by activating strong C-O bonds. acs.orgchemistryviews.org

Ruthenium-Catalyzed sp3 C-H Activation and Arylation

Ruthenium-catalyzed C–H activation represents an advanced strategy for forming C-C bonds by directly functionalizing otherwise inert carbon-hydrogen bonds. mdpi.com In the context of arylation, a ruthenium catalyst can activate a C–H bond (typically adjacent to a directing group) in one substrate and couple it with an arylating agent. acs.org this compound can serve as this arylating agent.

The reaction generally proceeds via a cyclometalation pathway. The ruthenium catalyst coordinates to a directing group on the substrate, bringing the metal center in proximity to a specific C–H bond. This facilitates the cleavage of the C–H bond to form a ruthenacycle intermediate. nih.gov This intermediate then undergoes reaction with the arylboronate, leading to the formation of the arylated product and regeneration of the active catalyst. researchgate.net This methodology is highly valued for its atom economy, as it avoids the need for pre-functionalization of the C-H bond into a halide or triflate.

Formation of Biaryl Compounds

The primary application of the cross-coupling reactions involving this compound is the synthesis of biaryl compounds. jst.go.jp Biaryls are structural motifs found in many pharmaceuticals, agrochemicals, and advanced materials. nih.gov Both the Suzuki-Miyaura and the nickel-catalyzed cross-coupling reactions provide direct routes to unsymmetrical biaryls with a high degree of control and in good yields. jst.go.jpnih.gov

In these syntheses, this compound acts as a building block to introduce the methyl 3-benzoyl structural unit. By choosing an appropriate aryl halide or aryl ether coupling partner, a wide variety of substituted biaryl compounds can be prepared. acs.org One-pot procedures, where the arylboronate is formed in situ from an aryl halide and then immediately used in a subsequent Suzuki coupling, have also been developed to improve efficiency. nih.gov

Other Key Transformations

Beyond its role in C-C bond formation, the ester functionality of this compound can undergo its own set of characteristic reactions.

Nucleophilic Reactivity at the Ester Functionality

The methyl ester group on the benzene (B151609) ring is susceptible to nucleophilic acyl substitution. wikipedia.org This allows for the transformation of the ester into other functional groups, such as carboxylic acids or amides, while potentially leaving the carbon-boron bond intact under appropriate conditions.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(1,3,2-dioxaborinan-2-yl)benzoic acid. This reaction can be catalyzed by either acid or base. study.comquora.com Base-catalyzed hydrolysis (saponification) is typically irreversible as the carboxylate salt is formed, driving the reaction to completion. study.comchegg.com

Amidation : The ester can react with amines to form the corresponding amide. This transformation often requires heat or catalysis. acs.org Studies have shown that catalysts like niobium(V) oxide can facilitate the direct amidation of methyl benzoate (B1203000) with various amines. researchgate.net The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, followed by the elimination of methanol. acs.orgresearchgate.net

Table 3: Transformations at the Ester Functionality
ReactionNucleophileProduct Functional GroupGeneral Conditions
Hydrolysis (Saponification)Hydroxide (e.g., NaOH, KOH)Carboxylate/Carboxylic AcidAqueous base, heat
AmidationAmine (R-NH2)Amide (R-NHCO-)Heat, often with a catalyst

Borono-Deamination Processes

While direct studies on the borono-deamination of this compound are not extensively documented in publicly available research, the general principles of this transformation can be understood from studies of related aryl boronic esters. Borono-deamination is a chemical process that involves the replacement of a boron-containing functional group, such as the dioxaborinane in the subject compound, with an amino group. This process is conceptually the reverse of the more commonly studied amination of boronic esters.

The reactivity of aryl boronic esters in such transformations is influenced by the nature of the boron protecting group and the substituents on the aromatic ring. The 1,3,2-dioxaborinane ring system, derived from 1,3-propanediol, confers a degree of stability to the boronic acid, which can influence its reactivity in comparison to other boronic esters, such as those derived from pinacol (B44631).

Mechanistically, the transformation would likely involve the activation of the carbon-boron bond, followed by nucleophilic attack by an aminating agent. The specific reagents and conditions required to achieve this for this compound would need to be determined experimentally. Research on the amination of alkylboronic esters suggests that the mechanism can involve a 1,2-metallate rearrangement, the formation of nucleophilic 'ate' complexes, or oxidative amination pathways. It is plausible that a borono-deamination reaction of an aryl boronic ester would proceed through a related mechanistic pathway, albeit in the reverse direction.

Table 1: General Mechanistic Pathways in Boron-Nitrogen Bond Transformations

Mechanistic PathwayDescriptionKey Intermediates
1,2-Metallate RearrangementMigration of the organic group from boron to an adjacent atom, often nitrogen.Boron 'ate' complex
Nucleophilic 'ate' Complex FormationFormation of a tetracoordinate boron species by the addition of a nucleophile.'ate' complex
Oxidative AminationA process involving a change in the oxidation state of a metal catalyst, facilitating the C-N bond formation.Metal-nitrenoid or related species

It is important to note that the electron-withdrawing nature of the methyl benzoate group at the meta position of the phenyl ring in this compound will have an electronic effect on the reactivity of the carbon-boron bond, which would be a key consideration in the development of any potential borono-deamination protocol.

Role as a Precursor in Subsequent Borylation Reactions

This compound, like other aryl boronic esters, is primarily utilized as a precursor in cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling reaction. In this context, it serves as a stable, easily handled source of an aryl group for the formation of new carbon-carbon bonds. While the term "subsequent borylation" might imply the transfer of its boryl group, its principal role is to transfer the methyl 3-benzoate aryl moiety to a different molecule.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

The key steps of the catalytic cycle are:

Oxidative Addition: The palladium(0) catalyst reacts with an organohalide (Ar-X) to form a palladium(II) intermediate.

Transmetalation: The aryl group from the boronic ester (in this case, the methyl 3-benzoate group from this compound) is transferred to the palladium(II) complex, displacing the halide. This step typically requires the presence of a base to activate the boronic ester.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

This compound's utility as a precursor in these reactions is due to the stability of the 1,3,2-dioxaborinane ring, which allows for its isolation and purification while still being sufficiently reactive under the conditions of the Suzuki-Miyaura coupling. The presence of the methyl ester group provides a functional handle for further synthetic modifications.

Table 2: Example of a Suzuki-Miyaura Reaction Utilizing an Aryl Boronic Ester

Reactant 1Reactant 2CatalystBaseProduct
This compoundAryl Halide (e.g., Bromobenzene)Palladium(0) complex (e.g., Pd(PPh₃)₄)Aqueous Base (e.g., Na₂CO₃)Methyl 3-phenylbenzoate

The specific reaction conditions, such as the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity for the desired biaryl product. The reactivity of this compound in these cross-coupling reactions makes it a valuable building block for the synthesis of complex organic molecules.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate, providing atom-specific information about the chemical environment of protons and carbons within the molecule. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the well-understood behavior of its constituent parts: the methyl benzoate (B1203000) moiety and the 1,3,2-dioxaborinane ring.

In a typical ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the benzoate ring, the methyl ester protons, and the methylene (B1212753) protons of the dioxaborinane ring are anticipated.

Aromatic Protons: The four protons on the benzene (B151609) ring, being in different chemical environments, are expected to appear as complex multiplets in the downfield region, typically between δ 7.4 and δ 8.4 ppm. The proton ortho to the boronate ester group and the one ortho to the methyl ester group would likely be the most deshielded.

Methyl Protons: The three protons of the methyl ester group (-OCH₃) would present as a sharp singlet, anticipated around δ 3.9 ppm.

Dioxaborinane Protons: The protons of the propane-1,3-diol backbone of the dioxaborinane ring are expected to show two distinct signals. The four axial and equatorial protons on the carbons adjacent to the oxygen atoms (positions 4 and 6 of the ring) would likely appear as a triplet around δ 4.2 ppm. The two central methylene protons (position 5) would be observed further upfield as a quintet or multiplet, expected around δ 2.1 ppm.

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (C₆H₄)7.4 - 8.4Multiplet (m)
Methyl Ester (-OCH₃)~3.9Singlet (s)
Dioxaborinane (-OCH₂-)~4.2Triplet (t)
Dioxaborinane (-CH₂-)~2.1Quintet (quin)

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (-C=O) is the most deshielded, with a predicted chemical shift around δ 166 ppm.

Aromatic Carbons: The carbons of the benzene ring are expected to resonate in the δ 128-135 ppm range. The carbon atom directly attached to the boron (the ipso-carbon) is difficult to observe due to quadrupolar relaxation but is predicted to be near δ 130 ppm. The carbon attached to the ester group is expected near δ 131 ppm.

Dioxaborinane Carbons: The two equivalent carbons bonded to oxygen (-OCH₂-) in the dioxaborinane ring are predicted to have a chemical shift around δ 62 ppm. The central carbon (-CH₂-) is expected further upfield, around δ 27 ppm.

Methyl Carbon: The methyl ester carbon (-OCH₃) would appear as a signal around δ 52 ppm.

Carbon GroupPredicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)~166
Aromatic (C-B)~130 (broad)
Aromatic (C-CO₂Me)~131
Aromatic (Other CH)128 - 135
Dioxaborinane (-OCH₂-)~62
Dioxaborinane (-CH₂-)~27
Methyl Ester (-OCH₃)~52

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula. For this compound (C₁₁H₁₃BO₄), the exact mass can be calculated. Electrospray ionization (ESI) is a common technique used for this analysis, which would likely detect the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Molecular FormulaIonCalculated Exact Mass
C₁₁H₁₃BO₄[M]⁺220.0898
C₁₁H₁₃BO₄[M+H]⁺221.0976
C₁₁H₁₃BO₄[M+Na]⁺243.0795

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself is not publicly documented, analysis of closely related compounds provides significant insight into its likely solid-state conformation. The crystal structure of Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate, for instance, offers a valuable model for the geometry of the dioxaborinane ring system. nih.gov

The six-membered 1,3,2-dioxaborinane ring is not planar and adopts a conformation that minimizes steric and torsional strain. Based on crystallographic studies of analogous structures, the ring typically assumes a chair or a twisted-boat conformation. nih.gov In the crystal structure of Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate, the six-membered boronate ester ring is reported to adopt an envelope-type conformation, which is a variation of the chair form. nih.gov This suggests that the unsubstituted ring in the title compound would likely favor a classic chair conformation, which is the most stable arrangement for six-membered rings like cyclohexane. In this conformation, the substituents on the ring can occupy either axial or equatorial positions, with the bulky methyl benzoate group likely preferring the less sterically hindered equatorial position to minimize unfavorable 1,3-diaxial interactions. The precise bond angles and torsion angles would be influenced by the electronic effects of the boron and oxygen atoms and the steric demands of the aromatic substituent.

Torsion Angle Analysis and Planarity of Molecular Subunits

Specific torsion angle measurements and an analysis of the planarity of the molecular subunits for this compound have not been reported in the available literature. Such an analysis would typically be derived from single-crystal X-ray diffraction data, which provides precise atomic coordinates and allows for the calculation of dihedral angles between different planes within the molecule, such as the phenyl ring and the dioxaborinane ring. This information is crucial for understanding the compound's three-dimensional conformation.

For related compounds, such as Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate, crystallographic studies have been conducted. nih.gov In that specific molecule, the six-membered boronate ester ring was found to adopt an envelope-type conformation. nih.gov The torsion angles between the boronate group and the benzene ring were reported to be 72.5 (2)° and 81.0 (2)°. nih.gov However, due to the differences in substitution patterns (an ortho- and meta-substituted nitrobenzoate with dimethyl groups on the dioxaborinane ring versus a meta-substituted benzoate without the dimethyl groups), these values cannot be directly extrapolated to this compound.

Intermolecular Interactions (e.g., π-Stacking)

Detailed information regarding the specific intermolecular interactions, including potential π-stacking, for this compound is not available in the reviewed literature. The study of these non-covalent interactions is fundamental to understanding the solid-state packing of the molecule and its physical properties.

In the crystal structure of the related compound, Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate, weak π-π stacking interactions were observed between inversion-related pairs of molecules. nih.gov The reported centroid-centroid distance for these interactions was 4.0585 (9) Å, with an interplanar spacing of 3.6254 (7) Å. nih.gov The presence and nature of such interactions in this compound would depend on its unique crystal packing, which remains uncharacterized.

Applications and Advanced Functionalization in Chemical Research

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate and its related boronate esters are highly valued in chemical research, serving as fundamental building blocks for the construction of complex organic molecules. chemimpex.com The compound's utility stems from the presence of the boronate ester group, which is a stable, yet highly reactive, precursor to a boronic acid. This functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

In this role, the compound provides a pre-functionalized aromatic ring that can be readily coupled with a variety of organic halides or triflates. This allows for the precise and efficient formation of new carbon-carbon bonds, a critical step in assembling the sophisticated carbon skeletons of pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.com The stability and compatibility of the boronate ester with a wide range of reaction conditions make it a preferred choice for chemists aiming to improve reaction efficiency and yield in multi-step syntheses. chemimpex.com The ester group on the benzene (B151609) ring offers an additional site for modification, further enhancing its versatility as a synthetic intermediate.

Below is a table illustrating the general scheme of a Suzuki-Miyaura coupling reaction where a boronate ester, such as this compound, is a key reactant.

Reactant A Reactant B Catalyst/Base Product Significance
Aryl/Vinyl Halide (R¹-X)Aryl Boronate Ester (Ar-B(OR)₂)Pd Catalyst, Base (e.g., K₂CO₃)Biaryl Compound (R¹-Ar)Forms a new C-C bond, creating a more complex molecular structure.

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) has become a transformative strategy in medicinal chemistry and drug discovery, enabling the direct modification of complex molecules at a late point in their synthesis. nih.govrsc.org This approach avoids the need for lengthy de novo synthesis to produce analogues of a lead compound, thereby accelerating the exploration of structure-activity relationships (SAR). nih.govnih.gov Boronate esters are central to several LSF strategies, particularly those involving C-H activation and borylation.

One common strategy involves the iridium-catalyzed C-H borylation of a complex drug-like molecule. nsf.gov This reaction installs a boronate ester group onto an aromatic or heteroaromatic ring, which can then be used in subsequent cross-coupling reactions to introduce new substituents. While this doesn't use this compound directly as a reagent for modifying the complex molecule, the underlying chemistry highlights the importance of the boronate ester functional group that this compound possesses.

Conversely, a molecule like this compound can be coupled to a complex, halogenated drug candidate in an LSF context. This allows for the introduction of the methyl benzoate (B1203000) moiety, which can serve to block a site of metabolism or to act as a handle for further diversification. These methods require high functional group tolerance and mild conditions to be effective on structurally intricate molecules. nih.govresearchgate.net

Derivatization for Specific Research Purposes

The structural motif of this compound is frequently employed in the synthesis of precursors for pharmaceutically active compounds. Its bifunctional nature—a reactive boronate ester and a modifiable methyl ester—makes it an ideal starting point or intermediate. The boronate ester enables the core scaffold of a potential drug to be assembled via cross-coupling reactions, while the methyl ester can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, allowing for a wide range of structural modifications.

For example, boronate esters are crucial intermediates in the synthesis of various targeted therapies, including enzyme inhibitors and receptor antagonists. The ability to construct biaryl systems, which are common in drug molecules, through Suzuki coupling is a primary application. Research has shown the utility of similar methyl benzoate boronate esters in creating compounds with potential antifungal, antihypertensive, and anticancer properties. researchgate.net

A significant application of aryl boronate esters, including the structural class of this compound, is in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful non-invasive imaging technique that requires tracers labeled with positron-emitting radionuclides, the most common of which is Fluorine-18 (¹⁸F) due to its favorable decay characteristics. nih.gov

Aryl boronate esters serve as excellent precursors for late-stage radiofluorination. nih.gov In a typical procedure, the boronate ester is subjected to a copper-mediated reaction with [¹⁸F]fluoride. This reaction efficiently displaces the boronate group and installs the ¹⁸F atom onto the aromatic ring, often with high radiochemical yield and molar activity. nih.govmdpi.com This method is particularly valuable because it can be performed as one of the final steps in a synthesis, which is crucial given the short 109.8-minute half-life of ¹⁸F. nih.govnih.gov This approach has been successfully used to synthesize a variety of ¹⁸F-labeled PET tracers for imaging targets such as enzymes and receptors in vivo. nih.gov

The general transformation is outlined in the table below:

Precursor Radiolabeling Reagent Conditions Product Application
Aryl Boronate Ester (Ar-B(OR)₂)[¹⁸F]Fluoride (e.g., K¹⁸F/K₂₂₂)Copper catalyst, elevated temperature[¹⁸F]Aryl Fluoride (Ar-¹⁸F)PET Imaging Tracer

Exploitation in Advanced Materials Science

The principles of boronate ester chemistry extend beyond organic synthesis into the realm of advanced materials science. Specifically, the reversible nature of the bond between a boronic acid and a diol is exploited in the creation of dynamic covalent networks, including a class of self-healing and reprocessable polymers known as vitrimers.

Vitrimers exhibit properties of both thermosets (robustness, solvent resistance) and thermoplastics (malleability, recyclability) because their cross-linked network is held together by dynamic covalent bonds that can exchange, break, and reform under thermal stimulus. The transesterification of boronate esters is a common exchange reaction used to impart these vitrimeric properties.

A molecule like this compound, after hydrolysis of its methyl ester to a carboxylic acid or reduction to an alcohol, can be incorporated as a monomer or cross-linker into a polymer backbone. The attached boronate ester can then participate in exchange reactions with other diol-containing polymers or additives, forming a dynamic network. This allows the material to be reshaped, repaired, or recycled upon heating without permanent degradation of its properties.

Cross-Linking of Macromolecules

A thorough review of scientific literature and chemical databases indicates that this compound is not utilized as a direct cross-linking agent for macromolecules. The fundamental reason for this lies in its chemical structure. As a mono-functional boronic ester , it possesses only a single boronic ester group. For a molecule to function as a cross-linker, it must have at least two reactive sites to bridge two separate polymer chains, thereby forming a network structure.

In contrast, the broader class of boronic esters, particularly di-functional boronic acids or their esters (such as benzene-1,4-diboronic acid), are extensively used to create dynamic covalent networks in polymers. google.comaablocks.com These di-functional molecules can react with diol functionalities on polymer chains to form boronic ester linkages that connect the chains. aablocks.com This process is a cornerstone in the development of self-healing polymers, vitrimers, and other responsive materials. researchgate.netnih.gov The dynamic nature of the boronic ester bond allows for reversible cross-linking, which imparts these materials with their unique properties. nih.gov

While mono-functional boronic acids and their esters have been employed in polymer science, their role is not in cross-linking but rather in the functionalization or truncation of polymer networks . researchgate.net For instance, they can be used to control the growth of a network or to introduce specific chemical functionalities to the periphery of a polymer structure. researchgate.net However, these applications are distinct from the formation of a cross-linked macromolecular network.

Therefore, based on the available scientific data, there are no detailed research findings or data tables to present regarding the use of this compound for the cross-linking of macromolecules. Its mono-functional nature precludes it from acting as a cross-linking agent in the conventional sense.

Purification and Isolation Methodologies in Synthetic Protocols

Chromatographic Techniques (e.g., Silica Gel Column Chromatography, Flash Chromatography)

Chromatographic methods are powerful tools for the purification of Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate, allowing for the separation of the target compound from impurities with different polarities.

Silica Gel Column Chromatography: This is the most common chromatographic technique used for the purification of organic compounds. However, standard silica gel is acidic and can sometimes cause the degradation of boronate esters, including the cleavage of the boronic ester group. To mitigate this, several strategies are employed in the purification of analogous aryl boronate esters:

Deactivation of Silica: The silica gel can be treated with a base, such as triethylamine, before packing the column. A small percentage of triethylamine is often added to the eluent to maintain the deactivated state of the stationary phase, preventing on-column decomposition.

Use of Neutral Stationary Phases: As an alternative to silica gel, neutral alumina can be used as the stationary phase to avoid acidic conditions altogether.

Boric Acid Impregnated Silica Gel: A specialized technique involves using silica gel that has been pre-treated or saturated with boric acid. This method has been shown to be effective for both thin-layer chromatography (TLC) and flash column chromatography of pinacol (B44631) boronic esters, as it suppresses the loss of the compound due to over-adsorption and degradation.

Short Column Plugs: In cases where the desired product is significantly less polar than the impurities, a short "plug" of silica gel may be used to quickly filter the crude reaction mixture, rather than performing a full, lengthy column separation.

Flash Chromatography: This is a modification of traditional column chromatography that uses pressure to increase the flow rate of the solvent, significantly reducing the purification time. This can be particularly advantageous for sensitive compounds like boronate esters, as it minimizes their contact time with the stationary phase.

The selection of the eluent (mobile phase) is crucial for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, is often used.

Table 1: Common Solvent Systems for Chromatography of Aryl Boronate Esters

Solvent System Components (v/v) Typical Application
Hexane / Ethyl Acetate A standard, versatile system for compounds of moderate polarity. The ratio is adjusted based on the polarity of the specific boronate ester.
Petroleum Ether / Ethyl Acetate Similar to Hexane/Ethyl Acetate, often used interchangeably.
Dichloromethane / Hexane Used for less polar compounds, providing good separation.
Heptane / Isopropanol An alternative system that has shown good results for some boronate esters where standard systems fail.

Recrystallization Procedures

Recrystallization is a highly effective technique for purifying solid organic compounds and is frequently the method of choice for boronate esters when applicable. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

The key to a successful recrystallization is the selection of an appropriate solvent. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

Not react with the compound.

Dissolve impurities well at all temperatures or not at all.

Be volatile enough to be easily removed from the purified crystals.

For aryl boronate esters, a single solvent or a binary solvent system is often used. If a single solvent is not suitable, a two-solvent system can be employed. The crude product is dissolved in a "good" solvent (in which it is highly soluble), and then a "poor" solvent or "anti-solvent" (in which it is insoluble) is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly to induce crystallization.

Solvent Selection for Product Isolation and Purification

The choice of solvent is a critical parameter that influences the success of both isolation and purification steps.

For Isolation (Work-up): After the synthesis reaction is complete, an extractive work-up is typically performed to isolate the crude product. This involves partitioning the reaction mixture between an organic solvent and an aqueous phase. The organic solvent should readily dissolve the desired boronate ester while being immiscible with water. Common choices include:

Ethyl Acetate

Dichloromethane (DCM)

Diethyl Ether

The aqueous phase is used to remove water-soluble by-products and reagents. The pH of the aqueous phase may be adjusted to ensure the desired compound remains in the organic layer.

For Purification: As discussed, solvent selection is paramount for both chromatography and recrystallization.

In Chromatography: The eluent's polarity is carefully tuned to control the retention of the compound on the stationary phase. Non-polar solvents like hexane or heptane are mixed with more polar solvents such as ethyl acetate, dichloromethane, or isopropanol to achieve the desired separation.

In Recrystallization: Solvents are chosen based on the solubility profile of this compound. Alcohols (like methanol or ethanol), esters (like ethyl acetate), hydrocarbons (like hexane or toluene), and chlorinated solvents (like dichloromethane) are all potential candidates, either alone or in combination. For instance, dissolving the crude material in a minimal amount of hot ethyl acetate and allowing it to cool, or dissolving it in ethyl acetate followed by the addition of hexane as an anti-solvent, are common recrystallization strategies.

Another technique related to solvent selection is trituration . This involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This simple washing can significantly improve the purity of the product before attempting more rigorous purification methods.

Conclusion and Future Research Directions

Synthesis and Reactivity Profiles: A Summary of Key Findings

The synthesis of Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate is not commonly detailed in the literature but can be reliably achieved through established methodologies for arylboronate ester formation. The primary synthetic routes include:

Palladium-Catalyzed Miyaura Borylation: This widely used method involves the cross-coupling of an aryl halide, such as methyl 3-bromobenzoate, with a diboron (B99234) reagent like bis(pinacolato)diboron, followed by transesterification with 1,3-propanediol. organic-chemistry.orgresearchgate.net The initial product is the pinacol (B44631) ester, which is then converted to the target dioxaborinane.

Direct Esterification: A more direct approach is the condensation reaction between 3-(methoxycarbonyl)phenylboronic acid and 1,3-propanediol, typically with the removal of water to drive the equilibrium towards the ester product.

The reactivity of this compound is principally defined by the carbon-boron bond, which serves as a nucleophilic carbon source in a variety of cross-coupling reactions. The most prominent of these is the Suzuki-Miyaura cross-coupling reaction , a cornerstone of modern organic synthesis for forming carbon-carbon bonds. organic-chemistry.org In this reaction, the arylboronate ester couples with organohalides or triflates in the presence of a palladium catalyst and a base.

Other key transformations include:

Chan-Lam Coupling: Formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds.

Oxidation: Conversion of the C-B bond to a C-O bond, yielding the corresponding phenol (B47542) derivative.

Protodeborylation: Cleavage of the C-B bond to install a hydrogen atom, a process useful in regioselective labeling or as a strategic blocking group. acs.org

The 1,3,2-dioxaborinane scaffold is generally considered to be more susceptible to hydrolysis than the sterically hindered pinacol esters, but it offers different steric and electronic properties that can influence reaction kinetics and selectivity.

Emerging Trends in Boronate Ester Chemistry Relevant to the Compound

The field of boronate ester chemistry is undergoing rapid expansion beyond its traditional role in Suzuki-Miyaura couplings. Several emerging trends are directly relevant to the future utility of this compound:

Late-Stage Functionalization (LSF): Boronate esters are increasingly used for the late-stage modification of complex molecules in drug discovery. acs.orgnih.govoup.com The ability to install the boronate group and then convert it into a wide array of functionalities makes it a powerful tool for generating molecular diversity.

Photoredox and Dual Catalysis: The intersection of photoredox catalysis with transition metal catalysis has opened new reaction pathways. Boronate esters can be activated under visible light to generate aryl radicals, enabling novel C-C and C-heteroatom bond formations under exceptionally mild conditions. nih.govnih.govresearchgate.net

Dynamic Covalent Chemistry (DCC): The reversible formation of boronate esters from boronic acids and diols is a prime example of dynamic covalent bonding. researchgate.netacs.orgacs.org This property is being harnessed to create "smart" materials such as self-healing polymers, injectable hydrogels for drug delivery, and adaptable covalent organic frameworks (COFs). nih.govacs.orgethz.chmdpi.comrsc.org

Future Avenues for Investigation of this compound

The unique structural features of this compound—a reactive boronate ester and a modifiable methyl ester group on an aromatic ring—position it as a valuable building block for future innovations.

While palladium catalysts are the workhorses for boronate ester couplings, there is a strong impetus to develop more sustainable and cost-effective alternatives. Future research could focus on:

Earth-Abundant Metal Catalysis: Investigating iron- and nickel-based catalytic systems for cross-coupling reactions involving the compound. acs.orgrsc.orgnih.govacs.org Iron catalysts, in particular, offer a low-cost, low-toxicity alternative to palladium and have shown promise in coupling alkyl halides with arylboronic esters. acs.orgthieme-connect.com

Ligand Design for Selectivity: Developing new ligands that can fine-tune the reactivity of the 1,3,2-dioxaborinane moiety, potentially offering different selectivity profiles compared to pinacol esters in complex settings.

Photocatalytic Activation: Exploring the activation of the C-B bond in this compound using photoredox catalysis to engage in novel coupling reactions that are inaccessible through traditional thermal methods. nih.gov

Although the compound itself is achiral, it is a valuable precursor for the synthesis of chiral molecules. Future investigations should target:

Asymmetric Conjugate Additions: Using the aryl group of the boronate ester as a nucleophile in rhodium- or palladium-catalyzed asymmetric conjugate additions to prochiral α,β-unsaturated systems, such as enones or lactams, to generate chiral quaternary centers. nih.govacs.org

Catalytic Asymmetric Aryl Transfer: Employing the compound as an aryl source in asymmetric transfer reactions to aldehydes or imines to produce chiral secondary alcohols or amines, which are pivotal structures in pharmaceuticals. nih.govresearchgate.net

Directed Asymmetric Functionalization: Utilizing the boronate ester or the methyl ester group as a directing group to achieve asymmetric C-H functionalization on the aromatic ring or on adjacent positions, thereby installing chirality in a highly controlled manner.

The dynamic nature of the boronate ester linkage is a key feature that can be exploited in materials science. Future work could involve:

Dynamic Covalent Polymers and Hydrogels: Incorporating the molecule as a monomer or cross-linker into polymers. Hydrolysis of the methyl ester to a carboxylic acid would provide a secondary functional site for tuning properties like solubility, charge, or for tethering biomolecules. The resulting materials could function as pH-responsive hydrogels for controlled release applications. acs.orgethz.chmdpi.comrsc.org

Covalent Organic Frameworks (COFs): Using the di-functional nature of the derived dicarboxylic acid (after ester hydrolysis) and the boronic acid as a building block for creating highly ordered, porous COFs. rsc.orgnih.govresearchgate.netsc.edu These materials could have applications in gas storage, separation, or heterogeneous catalysis. The specific geometry and reactivity of the 1,3,2-dioxaborinane linkage may lead to COFs with novel topologies and stabilities compared to those built with other boronate esters. researchgate.net

Q & A

Q. What are the standard synthetic routes for Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate?

The compound is typically synthesized via boronate esterification. A common method involves coupling a benzoate derivative with a protected boronic acid group, such as 1,3,2-dioxaborinane, under palladium-catalyzed cross-coupling conditions. Reaction optimization may include temperature control (e.g., 80–100°C) and inert atmosphere to prevent boronate hydrolysis .

Q. How can NMR spectroscopy confirm the structure of this compound?

Key NMR signals include:

  • ¹H NMR : A singlet near δ 1.4–1.6 ppm for the dioxaborinane methyl groups, aromatic protons (δ 7.2–8.0 ppm), and the methoxy group (δ ~3.9 ppm).
  • ¹¹B NMR : A peak at ~30 ppm confirms the boronate ester environment.
  • ¹³C NMR : Signals for the carbonyl carbon (δ ~165 ppm) and aromatic carbons. Cross-validation with high-resolution mass spectrometry (HRMS) is recommended .

Q. What safety protocols are critical when handling this compound?

Use gloves, goggles, and a lab coat to avoid skin/eye contact. Work under a fume hood to prevent inhalation of dust or vapors. Store in a dry, inert environment (e.g., argon-filled desiccator) to minimize boronate hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL can determine bond lengths (e.g., B–O bonds: ~1.36 Å) and dihedral angles between the benzoate and dioxaborinane rings. Anomalous dispersion effects enhance boron atom localization .

Q. What strategies mitigate competing side reactions in Suzuki-Miyaura couplings using this boronate ester?

  • Use anhydrous solvents (e.g., THF or dioxane) to suppress hydrolysis.
  • Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ as base).
  • Monitor reaction progress via TLC or LC-MS to detect deboronation byproducts .

Q. How does the dioxaborinane ring influence stability compared to pinacol boronate esters?

The six-membered dioxaborinane ring provides enhanced hydrolytic stability due to reduced ring strain versus five-membered pinacol derivatives. Accelerated stability studies (e.g., pH 2–9 buffers at 40°C) quantify degradation rates, with LC-MS identifying breakdown products like boric acid and benzoic acid derivatives .

Q. Can DFT calculations predict reactivity in cross-coupling reactions?

Yes. Density Functional Theory (DFT) models using B3LYP/6-31G(d) basis sets calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites. Absolute hardness (η) and electronegativity (χ) parameters derived from ionization potential (I) and electron affinity (A) guide reactivity trends .

Methodological Challenges and Solutions

Q. How to address contradictory NMR data in boronate ester characterization?

Discrepancies may arise from dynamic equilibria (e.g., boronate hydrolysis). Solutions:

  • Use deuterated solvents with low acidity (e.g., CDCl₃ instead of DMSO-d₆).
  • Conduct variable-temperature NMR to observe exchange broadening.
  • Validate with 2D NMR (HSQC, HMBC) for connectivity .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-UV/ELSD : Detects residual solvents and coupling byproducts.
  • ICP-MS : Measures heavy metal catalysts (e.g., Pd) at ppm levels.
  • TGA/DSC : Assesses thermal stability and decomposition thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.